2-NP-AOZ
Overview
Description
3-(2-Nitrobenzylidenamino)-2-oxazolidinone is a Schiff base compound, which is a class of organic compounds characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. Schiff bases are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and materials science .
Mechanism of Action
Target of Action
It is known that 2-np-aoz is a derivatized metabolite of the nitrofuran antiprotozoal and antibacterial agent furazolidone . This suggests that it may interact with similar targets as furazolidone, which primarily acts against bacterial and protozoal infections.
Mode of Action
It is formed from the tissue-bound furazolidone metabolite 3-amino-2-oxazolidinone (AOZ) after acid hydrolysis and derivatization with o-nitrobenzaldehyde (o-NBA)
Biochemical Analysis
Biochemical Properties
It is known that it interacts with various enzymes, proteins, and other biomolecules in the body
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules and possible enzyme inhibition or activation . The specifics of these interactions and their impact on gene expression are not yet clear.
Metabolic Pathways
It is known to interact with enzymes or cofactors, but the specifics of these interactions and any effects on metabolic flux or metabolite levels are not yet clear .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Nitrobenzylidenamino)-2-oxazolidinone typically involves the condensation reaction between 2-nitrobenzaldehyde and 2-oxazolidinone. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature conditions. One common method involves the use of an acid catalyst to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of 3-(2-Nitrobenzylidenamino)-2-oxazolidinone may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient catalysts and solvents is crucial in industrial settings to achieve cost-effective production .
Chemical Reactions Analysis
Types of Reactions
3-(2-Nitrobenzylidenamino)-2-oxazolidinone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The oxazolidinone ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peroxyacids.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 3-(2-aminobenzylidenamino)-2-oxazolidinone .
Scientific Research Applications
3-(2-Nitrobenzylidenamino)-2-oxazolidinone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound exhibits antimicrobial and antifungal activities, making it useful in biological studies.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
3-(2-Nitrobenzylidenamino)-2,4-imidazolidinedione: Similar structure but different ring system.
2-(3-Nitrobenzylideneamino)pyridine: Similar functional groups but different core structure.
Uniqueness
3-(2-Nitrobenzylidenamino)-2-oxazolidinone is unique due to its specific oxazolidinone ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Properties
IUPAC Name |
3-[(E)-(2-nitrophenyl)methylideneamino]-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4/c14-10-12(5-6-17-10)11-7-8-3-1-2-4-9(8)13(15)16/h1-4,7H,5-6H2/b11-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYXOGZWSSNLON-YRNVUSSQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1N=CC2=CC=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(=O)N1/N=C/C2=CC=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19687-73-1 | |
Record name | 2-Oxazolidone, 3-((o-nitrophenyl)methyleneamino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019687731 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 3-(2-Nitrobenzylidenamino)-2-oxazolidinone a significant compound in food safety?
A: 3-(2-Nitrobenzylidenamino)-2-oxazolidinone (2-NP-AOZ) is a key derivative used in the detection of 3-amino-2-oxazolidinone (AOZ), a metabolite of the antibiotic furazolidone. Furazolidone is banned in many countries, including those in the European Union, due to concerns about potential carcinogenicity. [, ]. Therefore, detecting this compound in food samples, particularly fish and shrimp, serves as an indicator of illegal furazolidone use in livestock, making it crucial for ensuring food safety and regulatory compliance [, ].
Q2: How sensitive and specific are the available methods for detecting this compound, and how do they compare to regulatory limits?
A: ELISA methods developed for this compound detection exhibit high sensitivity, with reported detection limits as low as 0.025 µg/kg []. This sensitivity surpasses the Minimum Required Performance Limits (MRPLs) set by regulatory bodies like the European Communities, which stands at 1 µg/kg for AOZ residues in edible tissues []. Furthermore, these ELISA methods demonstrate excellent specificity for this compound, showing minimal cross-reactivity with similar compounds, thus ensuring accurate and reliable detection of furazolidone misuse in food production [].
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